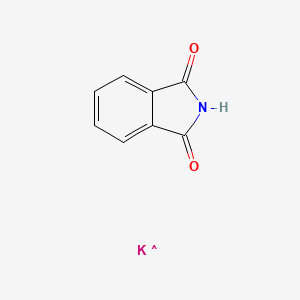

POTASSIUM PHTHALIMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

POTASSIUM PHTHALIMIDE can be synthesized through several methods:

Reaction with Potassium Hydroxide: One common method involves adding a hot solution of phthalimide in ethanol to a solution of potassium hydroxide in ethanol.

Reaction with Potassium Carbonate: Another method involves reacting phthalimide with potassium carbonate in water at 100°C.

Industrial Production: Industrially, phthalimide potassium is produced by reacting phthalimide with potassium hydroxide in absolute ethanol.

Analyse Des Réactions Chimiques

Cyanosilylation of Carbonyl Compounds

As an organocatalyst, potassium phthalimide promotes cyanosilylation under mild conditions:

General Reaction:

$$\text{R}_1\text{R}_2\text{C=O} + \text{TMSCN} \xrightarrow{\text{K phthalimide}} \text{R}_1\text{R}_2\text{C(OSiMe}_3\text{)CN}$$

Performance Data

| Carbonyl Substrate | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 5 mol% | 2 | 92 |

| Cyclohexanone | 10 mol% | 4 | 88 |

| Acetophenone | 5 mol% | 3 | 85 |

Mechanistic Insight:

-

Deprotonation of the carbonyl group enhances electrophilicity, facilitating nucleophilic cyanide attack .

Cross-Coupling Reactions with Nickel Catalysts

Recent studies highlight its role in stabilizing nickel intermediates during decarboxylative cross-couplings:

Reaction Scheme:

$$\text{Ar–Br} + \text{R–COOH} \xrightarrow{\text{Ni/photoredox, K phthalimide}} \text{Ar–R}$$

Critical Effects of Phthalimide:

-

OAC Stabilization: Reduces protodehalogenation by 80% in aryl bromide reactions .

-

Reactivation of Catalyst: Breaks up inactive Ni multimers, restoring turnover frequency by 3× .

Case Study (Fig. 4C in ):

-

Without phthalimide: 10% yield (deactivation after 100 min).

-

With phthalimide: 70% yield (steady reaction completion).

Passerini Multicomponent Reactions

Phthalimide acts as an acid component in Passerini reactions, forming α-acyloxy amidines:

Optimized Conditions (Table 1 in ):

| Component | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Isobutyraldehyde | DCM | 80°C | 4 | 90 |

| Benzyl isocyanide | DCM | 80°C | 6 | 83 |

Notable Features:

-

Tolerates electron-deficient aldehydes and heterocyclic isocyanides .

-

Post-functionalization enables synthesis of amidines and amides (Scheme 3 in ).

Condensation with Sulfur Monochloride

Forms sulfur-containing derivatives under controlled conditions:

Reaction:

$$2 \text{K phthalimide} + \text{S}_2\text{Cl}_2 → \text{Phth–S–S–Phth} + 2 \text{KCl}$$

Applications De Recherche Scientifique

Synthesis of Primary Amines

Gabriel Synthesis

One of the most notable applications of potassium phthalimide is in the Gabriel synthesis , where it is used to synthesize primary amines from alkyl halides. This method involves the nucleophilic substitution reaction of this compound with an alkyl halide, followed by hydrolysis to yield the desired amine. The reaction can be summarized as follows:

Where R−X represents the alkyl halide and KPhth is this compound. This process is particularly advantageous due to its ability to selectively produce primary amines without forming secondary or tertiary amines .

Organocatalysis

This compound serves as an effective organocatalyst for various reactions, including:

- Cyanosilylation of Carbonyl Compounds : It catalyzes the conversion of carbonyl compounds into cyanohydrin trimethylsilyl ethers under mild conditions, facilitating the formation of valuable intermediates in organic synthesis .

- One-Pot Three-Component Reactions : It has been employed in multi-component reactions to synthesize diverse bioactive heterocycles, demonstrating its utility in green chemistry applications .

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, including:

- Antiviral Activity : Research indicates that it can inhibit HIV replication by binding to HLA proteins on infected cells, thus preventing reverse transcription .

- Cancer Treatment : Studies have shown that this compound can target tumor cells by interacting with serotonin receptors, leading to decreased levels of cAMP and inhibiting cell cycle progression .

Material Science

In material science, this compound is utilized as a precursor for synthesizing various compounds:

- Synthetic Indigo and Dyes : It acts as an intermediate in the production of synthetic indigo and other dyes, contributing to the textile industry .

- Carbon Dioxide Capture : this compound has been explored for its ability to capture carbon dioxide effectively, forming potassium carbamate and facilitating subsequent conversion into value-added chemicals .

Table 1: Summary of Key Applications

Case Study: Gabriel Synthesis

In a laboratory setting, researchers conducted experiments using this compound for Gabriel synthesis with various alkyl halides. The results demonstrated high yields of primary amines with minimal side products, confirming the efficiency and selectivity of this method.

Mécanisme D'action

The mechanism of action of phthalimide potassium involves the deprotonation of the imide nitrogen by a base, such as potassium hydroxide, to form a strong nucleophile—the imide ion . This nucleophile can then participate in various substitution reactions, such as the Gabriel synthesis, to form primary amines . The high acidity of the imido N-H is due to the resonance stabilization provided by the flanking electrophilic carbonyl groups .

Comparaison Avec Des Composés Similaires

POTASSIUM PHTHALIMIDE can be compared with other similar compounds:

Phthalimide: The parent compound of phthalimide potassium, used in similar reactions but lacks the potassium ion.

Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, used in organic π-conjugated materials.

Thalidomide: A phthalimide derivative with significant pharmaceutical applications.

Amphotalide, Taltrimide, Talmetoprim, Apremilast: Other phthalimide derivatives with various medical applications.

This compound is unique due to its role as a nucleophile in the Gabriel synthesis and its wide range of applications in organic synthesis, medicinal chemistry, and industrial processes.

Propriétés

Formule moléculaire |

C8H5KNO2 |

|---|---|

Poids moléculaire |

186.23 g/mol |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11); |

Clé InChI |

BYXYCUABYHCYLY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)NC2=O.[K] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.